2-Chlorooctadecanoic acid
Overview
Description
2-chloro Stearic Acid, also known as 2-chlorooctadecanoic acid, is a chlorinated derivative of stearic acid. It is a long-chain fatty acid with the molecular formula C18H35ClO2.
Mechanism of Action
Target of Action
2-Chlorooctadecanoic acid, also known as 2-chloro-stearic acid, is a bioactive fatty acid . It primarily targets monocytes and macrophages . These cells play crucial roles in inflammatory diseases such as atherosclerosis .
Mode of Action
This compound interferes with protein palmitoylation, induces endoplasmic reticulum (ER) stress markers, reduces the ER ATP content, and activates the transcription and secretion of IL-6 and IL-8 . It disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .
Biochemical Pathways
The compound is involved in the apoptosis pathway. It causes apoptosis through increased reactive oxygen species production and endoplasmic reticulum stress . Antioxidants and CCAAT/enhancer-binding protein homologous protein can block such induced cell apoptosis .
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body
Result of Action
This compound causes significant apoptosis of primary monocytes . It also causes apoptosis in THP-1 human monocytes and RAW 264.7 mouse macrophages . The treatment increases caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 cells .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, it accumulates in activated primary human monocytes . Its levels rise to approximately 20 μmol/L in phorbol myristate–stimulated human monocytes, compared with unstimulated cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cellular activation state and the presence of inflammatory stimuli.
Biochemical Analysis
Biochemical Properties
2-Chlorooctadecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interfere with protein palmitoylation, a post-translational modification process that attaches palmitic acid to cysteine residues on proteins. This interaction can affect the protein’s localization and function . Additionally, this compound can induce endoplasmic reticulum stress and activate inflammatory pathways by increasing the production of reactive oxygen species .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In monocytes and macrophages, it can induce apoptosis through the production of reactive oxygen species and endoplasmic reticulum stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 human monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific proteins, disrupting their normal function and localization. This binding can result in the inhibition of protein palmitoylation, leading to altered cellular signaling and function . Additionally, the compound’s ability to induce oxidative stress and endoplasmic reticulum stress contributes to its apoptotic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained endoplasmic reticulum stress and apoptosis in cells . The compound’s stability under various conditions must be considered when designing experiments to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular responses. At higher doses, it can cause significant toxic effects, including increased apoptosis and oxidative stress . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Its role in disrupting protein palmitoylation also impacts metabolic pathways related to lipid signaling and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the endoplasmic reticulum is particularly significant, as it contributes to the induction of endoplasmic reticulum stress and subsequent cellular responses . Understanding its subcellular localization is essential for comprehending its mechanism of action and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-chloro Stearic Acid can be synthesized through the chlorination of stearic acid. The process typically involves the reaction of stearic acid with thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 2-chloro Stearic Acid involves large-scale chlorination processes. The stearic acid is first purified and then subjected to chlorination using chlorine gas in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to ensure uniform chlorination and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-chloro Stearic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy stearic acid.
Oxidation Reactions: The compound can be oxidized to form chlorinated fatty acids with higher oxidation states.
Reduction Reactions: The chlorine atom can be reduced to form stearic acid
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst
Major Products Formed:
- Hydroxy stearic acid
- Chlorinated fatty acids
- Stearic acid
Scientific Research Applications
2-chloro Stearic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated fatty acids.
Biology: Studied for its role in cellular metabolism and its effects on lipid metabolism in cells.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating inflammatory responses.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals
Comparison with Similar Compounds
Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.
2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.
2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom
Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .
Properties
IUPAC Name |
2-chlorooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLLSNNESIVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516737 | |
Record name | 2-Chlorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-49-3 | |
Record name | 2-Chlorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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